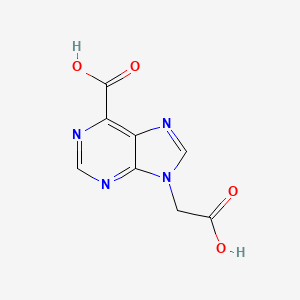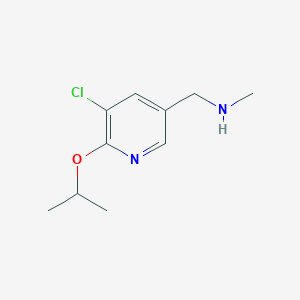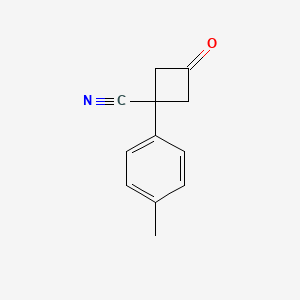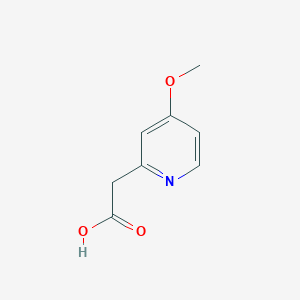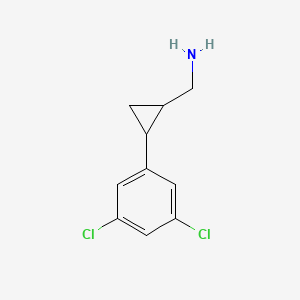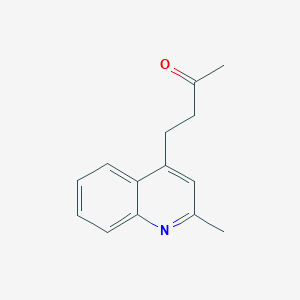
4-(2-Methylquinolin-4-yl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylquinolin-4-yl)butan-2-one is a quinoline derivative with a butanone side chain. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylquinolin-4-yl)butan-2-one typically involves the reaction of 2-methylquinoline with butanone under specific conditions. One common method includes the use of a catalyst such as sodium ethylate in an ethanol solution. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures consistent product quality and yield .
化学反応の分析
Types of Reactions
4-(2-Methylquinolin-4-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reactions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use in the development of antimalarial and anticancer drugs.
Industry: Utilized in the synthesis of dyes and pigments due to its stable chemical structure.
作用機序
The mechanism of action of 4-(2-Methylquinolin-4-yl)butan-2-one involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s quinoline ring structure allows it to intercalate with DNA, affecting replication and transcription processes .
類似化合物との比較
Similar Compounds
- 4-(2-Hydroxy-4-methylquinolin-3-yl)butan-2-one
- 4-(2-Methyl-4-(methylsulfanyl)quinolin-3-yl)butan-2-one
- 4-(4-Hydroxy-2-methylquinolin-3-yl)butan-2-one
Uniqueness
4-(2-Methylquinolin-4-yl)butan-2-one stands out due to its specific substitution pattern on the quinoline ring, which imparts unique chemical and biological properties.
特性
分子式 |
C14H15NO |
|---|---|
分子量 |
213.27 g/mol |
IUPAC名 |
4-(2-methylquinolin-4-yl)butan-2-one |
InChI |
InChI=1S/C14H15NO/c1-10-9-12(8-7-11(2)16)13-5-3-4-6-14(13)15-10/h3-6,9H,7-8H2,1-2H3 |
InChIキー |
NPWPQGFHTKHUEN-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C1)CCC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


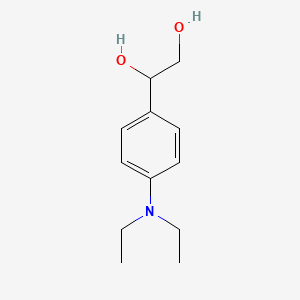
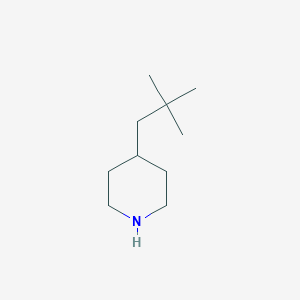
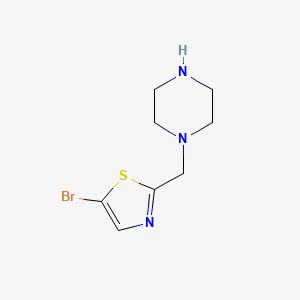
![Methyl 2-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13538271.png)
![2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid](/img/structure/B13538277.png)
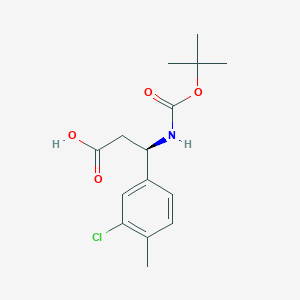
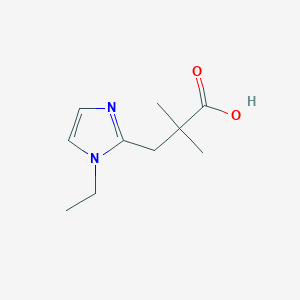
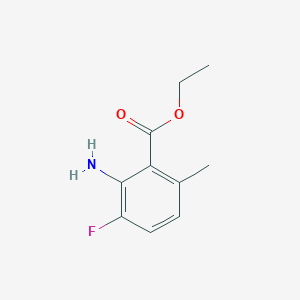
![2-(5-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetic acid](/img/structure/B13538299.png)
